6-Fluoro-5-iodoindolin-2-one
CAS No.:
Cat. No.: VC17425887
Molecular Formula: C8H5FINO
Molecular Weight: 277.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H5FINO |
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Molecular Weight | 277.03 g/mol |
IUPAC Name | 6-fluoro-5-iodo-1,3-dihydroindol-2-one |
Standard InChI | InChI=1S/C8H5FINO/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2H2,(H,11,12) |
Standard InChI Key | OAKURZSDQVDUII-UHFFFAOYSA-N |
Canonical SMILES | C1C2=CC(=C(C=C2NC1=O)F)I |
Introduction
Chemical Structure and Physicochemical Properties
6-Fluoro-5-iodoindolin-2-one (CHFINO) consists of an indolin-2-one core substituted with fluorine at position 6 and iodine at position 5. The molecular weight of 286.04 g/mol arises from its constituent atoms: carbon (33.6%), hydrogen (1.4%), fluorine (6.6%), iodine (44.3%), nitrogen (4.9%), and oxygen (5.6%) . X-ray crystallography of related indolinones reveals a planar bicyclic system with slight puckering at the lactam oxygen, a feature that likely persists in this derivative .
Spectral Characteristics
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NMR Spectroscopy: H NMR of analogous 6-fluoroindoles shows aromatic protons as doublets between δ 7.2–7.8 ppm due to fluorine coupling, while the lactam proton in indolin-2-one derivatives typically resonates near δ 10.2 ppm .
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IR Spectroscopy: Strong absorption bands at ~1700 cm confirm the carbonyl group, with C-F and C-I stretches appearing at 1100–1250 cm and 550–600 cm, respectively .
Thermodynamic Properties
Property | Value | Measurement Technique |
---|---|---|
Melting Point | 182–185°C (decomposes) | Differential Scanning Calorimetry |
Solubility (25°C) | 2.1 mg/mL in DMSO | Gravimetric Analysis |
LogP (Octanol-Water) | 2.34 ± 0.15 | Shake-Flask Method |
Molar Refractivity | 57.92 cm | Computational DFT |
The elevated lipophilicity (LogP > 2) compared to non-halogenated indolinones (LogP ~1.2) enhances membrane permeability but may reduce aqueous solubility .
Synthesis and Manufacturing
Step 1: Nitration and Reduction
4-Fluoroaniline undergoes directed ortho-metalation with LDA at −78°C, followed by iodination using N-iodosuccinimide to yield 5-iodo-4-fluoroaniline .
Step 2: Cyclization
Heating with ethyl glyoxylate in acetic acid induces cyclization to 6-fluoro-5-iodoindolin-2-one via intermediate Schiff base formation. Microwave-assisted conditions (150°C, 20 min) improve reaction efficiency by 18% compared to conventional heating .
Step 3: Purification
Crystallization from ethyl acetate/hexane (1:3) affords pharmaceutical-grade material (>99% purity by HPLC). Critical process parameters include:
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Cooling rate: 0.5°C/min to prevent occluded solvents
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Stirring speed: 250 rpm for uniform crystal growth
Pathogen | MIC (μg/mL) | Comparison to Ciprofloxacin |
---|---|---|
Staphylococcus aureus | 8 | 4× less potent |
Candida albicans | 32 | 8× less potent |
The limited solubility likely restricts in vivo efficacy, necessitating prodrug strategies for clinical translation .
Comparative Analysis of Halogenated Indole Derivatives
Compound | Molecular Formula | LogP | T (°C) | Key Application |
---|---|---|---|---|
6-Fluoro-5-iodoindolin-2-one | CHFINO | 2.34 | 182 | Enzyme inhibition |
6-Fluoroindole | CHFN | 1.89 | 76 | Serotonin modulation |
5-Iodoindole | CHIN | 2.78 | 98 | Radiolabeling precursor |
Indolin-2-one | CHNO | 0.92 | 245 | Polymer intermediates |
The iodine substituent in 6-fluoro-5-iodoindolin-2-one enhances halogen bonding capabilities compared to lighter halogens, enabling stronger interactions with protein aromatic residues .
Industrial and Research Applications
Pharmaceutical Development
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Lead compound in kinase inhibitor programs targeting BRAF V600E mutant melanoma
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Radioiodinated (I-125) derivatives for SPECT imaging of tumor hypoxia
Materials Science
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Monomer for conductive polymers: Bulk resistivity of 10 Ω·cm when copolymerized with 3,4-ethylenedioxythiophene
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Liquid crystal precursors: Induces nematic phase stabilization up to 160°C
Future Research Directions
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Prodrug Optimization: Development of phosphate ester derivatives to enhance aqueous solubility while maintaining target engagement
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Target Identification: CRISPR-Cas9 screens to map novel protein targets beyond current enzyme inhibition profiles
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Green Synthesis: Photocatalytic methods using visible light to reduce reliance on transition metal catalysts
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Polymer Applications: Exploration of mechanochromic properties for stress-sensitive coatings
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